molecular formula C20H20N4O2 B2963745 N-cyclopentyl-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide CAS No. 440330-38-1

N-cyclopentyl-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide

Cat. No.: B2963745
CAS No.: 440330-38-1
M. Wt: 348.406
InChI Key: LKKYBZZYIDMMFA-UHFFFAOYSA-N
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Description

N-cyclopentyl-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide is a complex organic compound that features a cyclopentyl group, a benzamide moiety, and a benzotriazinone ring

Biochemical Analysis

Biochemical Properties

N-cyclopentyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. It has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter regulation . The compound exhibits mixed-type inhibition, suggesting it can bind to both the catalytic and peripheral anionic sites of these enzymes . This dual binding capability enhances its inhibitory potency and specificity.

Cellular Effects

The effects of N-cyclopentyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide on cellular processes are profound. It influences cell signaling pathways, particularly those related to neurotransmission and neuroprotection . By inhibiting AChE and BuChE, the compound increases acetylcholine levels, which can enhance synaptic transmission and potentially improve cognitive functions. Additionally, it affects gene expression related to neuroinflammation and oxidative stress, contributing to its neuroprotective properties .

Molecular Mechanism

At the molecular level, N-cyclopentyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide exerts its effects through specific binding interactions with AChE and BuChE. The compound’s structure allows it to fit into the active sites of these enzymes, blocking their activity and preventing the breakdown of acetylcholine . This inhibition is achieved through hydrogen bonding and hydrophobic interactions, stabilizing the compound-enzyme complex and enhancing its inhibitory effect .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-cyclopentyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide have been observed to change over time. The compound demonstrates good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies indicate that its neuroprotective effects are sustained, with continuous inhibition of AChE and BuChE leading to prolonged increases in acetylcholine levels .

Dosage Effects in Animal Models

In animal models, the effects of N-cyclopentyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide vary with dosage. At lower doses, the compound effectively inhibits AChE and BuChE without significant adverse effects . At higher doses, it can cause toxicity, manifesting as gastrointestinal disturbances and hepatotoxicity . These findings highlight the importance of dosage optimization to maximize therapeutic benefits while minimizing side effects.

Metabolic Pathways

N-cyclopentyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide is involved in metabolic pathways related to neurotransmitter regulation. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination . The compound’s metabolism leads to the formation of active metabolites that contribute to its overall pharmacological effects .

Transport and Distribution

Within cells and tissues, N-cyclopentyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide is transported and distributed through passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in target tissues, particularly the brain .

Subcellular Localization

The subcellular localization of N-cyclopentyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide is primarily within the cytoplasm and the synaptic cleft . Its activity is influenced by post-translational modifications that direct it to specific cellular compartments, enhancing its interaction with target enzymes and proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide typically involves multiple steps. One common route includes the formation of the benzotriazinone ring followed by the introduction of the cyclopentyl and benzamide groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize waste. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where certain groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzamide compounds.

Scientific Research Applications

N-cyclopentyl-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound may be used in the production of advanced materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopentyl-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide
  • O-(3,4-dihydro-4-oxo-1,2,3-benzotriazin-3-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate

Uniqueness

N-cyclopentyl-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-cyclopentyl-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c25-19(21-16-5-1-2-6-16)15-11-9-14(10-12-15)13-24-20(26)17-7-3-4-8-18(17)22-23-24/h3-4,7-12,16H,1-2,5-6,13H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKKYBZZYIDMMFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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